molecular formula C36H41F2N3O3S B12701769 Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- CAS No. 143760-24-1

Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl-

Cat. No.: B12701769
CAS No.: 143760-24-1
M. Wt: 633.8 g/mol
InChI Key: XFCBUBRGKMUYIN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon or other transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the aromatic ring or piperazine moiety.

    Fluorophenyl compounds: Molecules containing fluorinated aromatic rings, which may exhibit similar chemical properties.

Uniqueness

Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorinated aromatic rings enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

143760-24-1

Molecular Formula

C36H41F2N3O3S

Molecular Weight

633.8 g/mol

IUPAC Name

N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C36H41F2N3O3S/c1-28-9-19-35(20-10-28)45(43,44)41(33-6-3-2-4-7-33)27-34(42)26-40-24-22-39(23-25-40)21-5-8-36(29-11-15-31(37)16-12-29)30-13-17-32(38)18-14-30/h2-4,6-7,9-20,34,36,42H,5,8,21-27H2,1H3

InChI Key

XFCBUBRGKMUYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)C5=CC=CC=C5

Origin of Product

United States

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